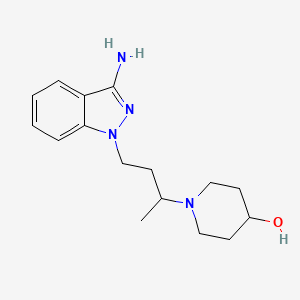

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol

Description

The compound 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol features a piperidin-4-ol core substituted with a butan-2-yl linker bearing a 3-amino-1H-indazol-1-yl group. These compounds are often explored for their interactions with serotonin receptors (e.g., 5-HT1F) or enzyme targets (e.g., METTL3) .

Properties

CAS No. |

89007-75-0 |

|---|---|

Molecular Formula |

C16H24N4O |

Molecular Weight |

288.39 g/mol |

IUPAC Name |

1-[4-(3-aminoindazol-1-yl)butan-2-yl]piperidin-4-ol |

InChI |

InChI=1S/C16H24N4O/c1-12(19-9-7-13(21)8-10-19)6-11-20-15-5-3-2-4-14(15)16(17)18-20/h2-5,12-13,21H,6-11H2,1H3,(H2,17,18) |

InChI Key |

OXQLYXHUQZSSCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCC(CC3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Industry: The compound’s unique properties can be utilized in developing new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their substituents, and biological activities based on evidence:

Structure-Activity Relationship (SAR) Trends

Piperidine Core :

- The hydroxyl group at position 4 of piperidine enhances hydrogen bonding with targets like 5-HT1F .

- Substitution at the nitrogen (e.g., trifluoromethylpyrimidine in ) modulates lipophilicity and target engagement .

Heterocyclic Substituents :

Biological Activity

Introduction

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol, also known by its CAS number 89007-75-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.39 g/mol. The compound features a piperidine ring substituted with an indazole derivative, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 89007-75-0 |

| Molecular Formula | C16H24N4O |

| Molecular Weight | 288.39 g/mol |

| LogP | 1.7218 |

| PSA | 68.04 Ų |

Biological Activity

Pharmacological Effects

This compound has been studied for various pharmacological activities:

- Antidepressant Activity : Research indicates that compounds similar to this one exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, with some derivatives showing efficacy against specific cancer cell lines. The compound may influence apoptosis pathways and inhibit tumor growth through various molecular interactions.

- Neuroprotective Effects : There is evidence that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This effect may be mediated through antioxidant mechanisms and inhibition of neuroinflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may act as a modulator at various receptor sites, including serotonin receptors (5-HT receptors), which are crucial for mood regulation.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter breakdown, thus increasing the availability of these critical molecules in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Antidepressant Studies : A study published in Journal of Medicinal Chemistry reported that indazole derivatives demonstrated significant antidepressant-like behavior in forced swim tests in mice, suggesting similar potential for this compound .

- Cancer Research : In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspases and modulation of Bcl2 family proteins .

- Neuroprotection : A recent animal study indicated that similar indazole compounds could reduce cognitive decline in models of Alzheimer's disease by decreasing oxidative stress markers and improving synaptic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.